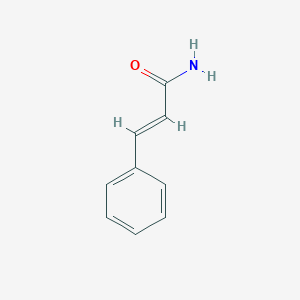

Cinnamamide

概述

描述

肉桂酰胺是一种源自肉桂酸的有机化合物,其特征在于在肉桂酰基部分连接着酰胺基团。 它常见于各种植物物种中,以其低毒性和多种生物活性而闻名 .

准备方法

合成路线和反应条件

肉桂酰胺可以通过几种方法合成。一种有效的方法是使用Lipozyme® TL IM在连续流动微反应器中催化肉桂酸甲酯与苯乙胺反应。 该方法在温和条件下提供高转化率,并允许催化剂循环使用 . 另一种实用的方法包括芳香醛、胺和Meldrum酸的三组分偶联反应,该反应无需偶联试剂、氧化剂或催化剂即可进行 .

工业生产方法

肉桂酰胺的工业生产通常采用酶法合成,因为它高效且环保。 连续流动微反应器用于优化反应条件,确保高产率和最小化废物 .

化学反应分析

反应类型

肉桂酰胺会发生各种化学反应,包括:

氧化: 肉桂酰胺可以被氧化成相应的肉桂酸衍生物。

还原: 肉桂酰胺的还原会产生肉桂胺。

取代: 亲电和亲核取代反应可以在芳香环上发生。

常见试剂和条件

这些反应中常用的试剂包括用于氧化的氧化剂(如高锰酸钾)、用于还原的还原剂(如氢化铝锂),以及用于取代反应的各种亲核试剂和亲电试剂 .

主要产物

科学研究应用

Pharmacological Properties

Cinnamamide exhibits a wide range of biological activities, making it a valuable compound in medicinal chemistry. Key applications include:

- Anticancer Activity : this compound and its derivatives have shown promise as anticancer agents. For instance, a study synthesized twelve this compound derivatives that were tested against P388 cell lines, demonstrating significant anticancer potential with varying degrees of efficacy based on structural modifications .

- Anti-inflammatory Effects : this compound has been identified as an anti-inflammatory agent, with studies indicating its ability to modulate inflammatory pathways effectively .

- Antidepressant Activity : Research has highlighted the antidepressant-like effects of certain this compound derivatives, such as M2, which exhibited rapid antidepressant actions through dopamine receptor modulation in preclinical models .

- Antimicrobial Properties : this compound has demonstrated antifungal and antibacterial activities, making it a candidate for developing new antimicrobial agents .

Table 1: Summary of Biological Activities of this compound Derivatives

Case Study: Anticancer Efficacy

In a study investigating the anticancer properties of this compound derivatives, twelve compounds were synthesized and evaluated against P388 cell lines. The results indicated that compound 10 exhibited the lowest binding energy and significant anticancer activity through molecular docking studies, suggesting a promising avenue for further development in cancer therapeutics .

作用机制

相似化合物的比较

类似化合物

肉桂酸: 肉桂酰胺的母体化合物,以其抗菌和抗氧化特性而闻名.

肉桂胺: 肉桂酰胺的还原产物,具有相似的生物活性。

肉桂酰苯乙胺: 由于存在酚羟基而具有增强的生物活性的衍生物.

独特性

肉桂酰胺因其多种生物活性以及易于合成和修饰而脱颖而出。 其衍生物表现出广泛的药理特性,使其成为药物化学中的一种多功能化合物 .

生物活性

Cinnamamide, a derivative of cinnamic acid, has garnered significant attention in recent years due to its diverse biological activities. Research has highlighted its potential as an antimicrobial, anticancer, anti-inflammatory, and neuroprotective agent. This article delves into the biological activities of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is characterized by its amide functional group attached to the cinnamic acid backbone. Its structural properties allow it to interact with various biological targets, leading to a range of pharmacological effects.

Antimicrobial Activity

This compound and its derivatives have shown promising antimicrobial properties against various pathogens, including bacteria and fungi.

The antimicrobial activity of this compound is attributed to its ability to disrupt bacterial cell membranes and inhibit biofilm formation. For instance, studies have demonstrated that N-benzyl this compound exhibits significant antibacterial activity against Vibrio harveyi, with a minimum inhibitory concentration (MIC) of 1.66 mg/mL against specific strains .

Summary of Antimicrobial Efficacy

| Compound | Target Pathogen | MIC (mg/mL) |

|---|---|---|

| N-benzyl this compound | Vibrio harveyi 1114 | 1.66 |

| This compound Derivative | Staphylococcus aureus (MRSA) | Varies |

| Cinnamic Acid Derivative | Candida albicans | >5.0 |

Anticancer Activity

This compound has been explored for its anticancer properties, particularly through in vitro studies against various cancer cell lines.

In Vitro Studies

A study synthesized twelve this compound derivatives and evaluated their cytotoxicity against P388 cancer cell lines. The results indicated that some derivatives exhibited lower binding energies and significant interactions with target proteins involved in drug resistance . Molecular docking studies revealed that certain compounds had a binding energy of -5.57 kcal/mol with Trp231 residue, indicating strong interactions .

Case Study: Anticancer Efficacy

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound Derivative 10 | P388 | 15.0 |

| This compound Derivative 12 | A549 (lung cancer) | 20.5 |

Anti-inflammatory and Neuroprotective Effects

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS . Additionally, its neuroprotective effects have been attributed to its antioxidant properties, which help mitigate oxidative stress in neuronal cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is heavily influenced by their chemical structure. Modifications in substituent groups can enhance or diminish their efficacy:

属性

IUPAC Name |

(E)-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,10,11)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APEJMQOBVMLION-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060739, DTXSID901035045 | |

| Record name | 2-Propenamide, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-Phenylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901035045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22031-64-7, 621-79-4 | |

| Record name | trans-Cinnamamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22031-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamamide, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022031647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Cinnamamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CINNAMAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenamide, 3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenamide, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-Phenylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901035045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinnamamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-Cinnamamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNAMAMIDE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0JET56H7N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cinnamamide interact with its target to exert its biological effects?

A1: this compound derivatives exhibit a variety of biological activities, depending on their structure and the target in question. For instance, certain cinnamamides act as tyrosine-specific protein kinase inhibitors []. These compounds bind to the kinase domain, hindering phosphorylation processes crucial for cell signaling. Other cinnamamides, such as (E)-3-(4-hydroxyphenyl)-N-phenylethyl acrylamide (NCT) and N-trans-coumaroyltyramine (NCPA), demonstrate anti-inflammatory effects by suppressing the production of IL-4 in CD4+ cells, crucial for mediating allergic responses [].

Q2: Can you provide an example of a this compound derivative targeting a specific protein and its downstream effects?

A2: A recent study discovered that N-(9H-carbazol-2-yl)this compound (KS-2), a novel N-arylthis compound, significantly enhances erythroblast enucleation, a critical step in red blood cell maturation []. KS-2 achieves this by activating p53, a tumor suppressor protein known to regulate cell cycle progression, leading to accelerated cell cycle exit in late-stage erythroblasts [].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C9H9NO, and its molecular weight is 147.17 g/mol.

Q4: What spectroscopic data is available to characterize this compound?

A4: this compound and its derivatives are commonly characterized using various spectroscopic techniques, including:

- Infrared (IR) spectroscopy: IR spectra reveal characteristic absorption bands corresponding to functional groups such as N-H stretching, C=O stretching (amide), C=C stretching (aromatic and alkene), and C-N stretching [, ].

- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR and 13C NMR provide detailed information about the structure, including the presence and arrangement of hydrogen and carbon atoms, respectively [, , ].

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the compound, aiding in structural elucidation [].

Q5: How does the performance and application of this compound vary under different conditions?

A5: The stability and performance of this compound formulations are significantly influenced by environmental factors. For instance, This compound's efficacy as an avian repellent in protecting oilseed rape crops was limited by its poor persistence on leaves, particularly under rain and freezing conditions []. This highlights the need for appropriate formulation strategies to enhance its weather resistance.

Q6: Are there any known catalytic applications of this compound or its derivatives?

A6: While this compound itself is not typically used as a catalyst, its unique structure makes it a valuable building block in the synthesis of various compounds, some of which may exhibit catalytic properties.

Q7: How is computational chemistry employed in this compound research?

A7: Computational chemistry plays a crucial role in understanding the structure-activity relationships of this compound derivatives. For example, Quantitative Structure-Activity Relationship (QSAR) studies utilize molecular descriptors, such as partition coefficients (logP), Hammett constants, and steric parameters (e.g., molar refractivity), to develop predictive models for biological activity []. These models guide the design of novel cinnamamides with improved potency and selectivity.

Q8: How do modifications to the this compound structure impact its activity?

A8: Structural modifications significantly influence the biological activity of this compound derivatives:

- Substitution on the aromatic rings: Introducing electron-donating or electron-withdrawing groups on the aromatic rings of this compound can alter its electronic properties and, consequently, its binding affinity to target proteins. For example, studies on trifluoromethyl-substituted cinnamamides revealed that para- and meta-substitutions enhanced anticonvulsant activity compared to ortho-substitution, highlighting the influence of electronic effects [].

- Amide group modifications: The nature of the amide substituent can also impact activity. Research on This compound derivatives as α-glucosidase inhibitors demonstrated that increasing the bulkiness or chain length of the amine substituent decreased inhibitory activity, suggesting steric hindrance at the binding site [].

Q9: What are some strategies for improving the stability, solubility, or bioavailability of this compound?

A9: Enhancing the stability and bioavailability of this compound is crucial for its practical applications, particularly in drug development and agriculture. Strategies include:

- Formulation optimization: This involves incorporating excipients, such as stickers in pesticide formulations, to improve adhesion to target surfaces and enhance resistance to environmental degradation [].

- Encapsulation techniques: Encapsulating this compound within nanoparticles or microspheres can protect it from degradation, control its release, and improve its delivery to target sites [].

Q10: Has this compound been evaluated in clinical trials for any specific therapeutic application?

A10: While preclinical studies have shown promise for this compound derivatives in various therapeutic areas, such as epilepsy and inflammation, clinical trials are limited. More research is needed to translate these preclinical findings into clinical applications.

Q11: What analytical methods are commonly used for the characterization and quantification of this compound?

A11: Various analytical techniques are employed to characterize and quantify this compound, including:

- High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate, identify, and quantify this compound and its derivatives in complex mixtures [].

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for analyzing volatile compounds, such as those found in plant extracts containing this compound [].

Q12: Are there viable alternatives or substitutes for this compound in its various applications?

A12: The search for alternatives to this compound, particularly in applications like pest control, is ongoing. Comparative studies evaluating the efficacy, cost, and environmental impact of potential substitutes are crucial for identifying suitable replacements.

Q13: What are some significant milestones in this compound research?

A13: Key milestones in this compound research include:

- Early studies recognizing the avian and mammalian repellent properties of this compound, paving the way for its potential use in agriculture [].

- Discovery of This compound derivatives exhibiting anticonvulsant activity, opening avenues for developing novel epilepsy treatments [, ].

Q14: How does this compound research intersect with other scientific disciplines?

A14: this compound research is inherently interdisciplinary, drawing upon expertise from diverse fields such as:

- Medicinal Chemistry: Synthesis and evaluation of novel this compound derivatives with enhanced pharmacological properties [, ].

- Pharmacology: Understanding the mechanism of action, pharmacokinetics, and pharmacodynamics of this compound-based drugs [].

- Agricultural Science: Developing and optimizing this compound formulations for pest control and crop protection [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。